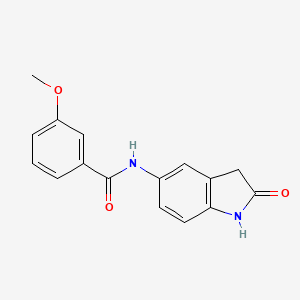
3-methoxy-N-(2-oxoindolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-oxoindolin-5-yl)benzamide is an organic compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its indole-based structure, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-methoxy-n-(2-oxoindolin-5-yl)benzamide, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the specific receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence a wide range of biochemical pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-oxoindoline-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-oxoindoline-based acetohydrazides: These compounds share a similar indole-based structure and have been studied for their anticancer properties.
Indole derivatives: Various indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-methoxy-N-(2-oxoindolin-5-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent.
Properties
IUPAC Name |
3-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-13-4-2-3-10(8-13)16(20)17-12-5-6-14-11(7-12)9-15(19)18-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIBGDIFSRQUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435439.png)
![[5-(4-Methylanilino)-2H-triazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B2435440.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2435441.png)
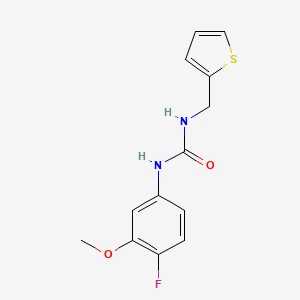
![2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine](/img/structure/B2435446.png)
![Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2435447.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2435449.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2435452.png)
![(Z)-3-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-methylanilino)prop-2-enamide](/img/structure/B2435453.png)
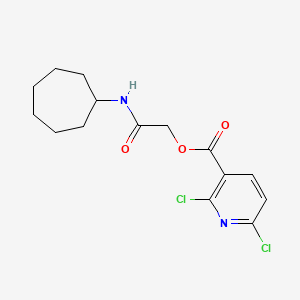
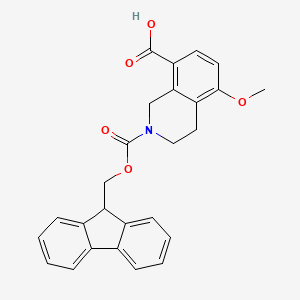
![ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2435458.png)
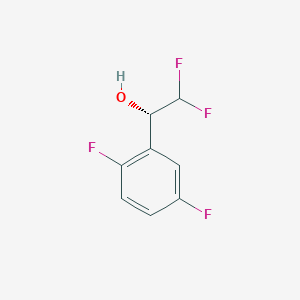
![4-tert-butyl-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2435462.png)
